Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate
CAS No.: 476148-82-0
Cat. No.: VC0534653
Molecular Formula: C17H20ClFN4OS
Molecular Weight: 382.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476148-82-0 |
|---|---|
| Molecular Formula | C17H20ClFN4OS |
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |
| Standard InChI Key | SAURKKOJWIFYSR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
The compound possesses a molecular formula of C₁₇H₁₈ClFN₄S·H₂O and a molecular weight of 382.9 g/mol (accounting for the monohydrate form) . Its crystalline monohydrochloride monohydrate form enhances stability and bioavailability, as demonstrated by X-ray diffraction studies of analogous thienopyrimidines . Key structural features include:
-
A thieno[2,3-d]pyrimidine core fused with a cyclohexane ring.
-
A 2-fluorophenyl group at position 4, contributing to lipophilicity and target binding.
-
A piperazinyl moiety at position 2, enabling interactions with neurotransmitter transporters .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClFN₄S·H₂O |
| Molecular Weight | 382.9 g/mol |
| Melting Point | 270–283°C (decomposition) |
| Solubility | Soluble in polar organic solvents |
| Crystal System | Monoclinic (predicted) |
Synthesis and Optimization
The synthesis of this compound involves a multi-step sequence leveraging Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . A representative pathway includes:
-
Gewald Reaction: Formation of 2-aminothiophene-3-carboxylate intermediates.
-
Cyclization: Dieckmann-type closure to construct the thienopyrimidine core.
-
Functionalization: Introduction of the 2-fluorophenyl and piperazinyl groups via nucleophilic substitution .
-
Salt Formation: Conversion to the monohydrochloride monohydrate form to improve crystallinity.
Critical Note: The monohydrate form is stabilized by hydrogen bonding between the hydrochloride counterion and water molecules, as observed in analogous structures .
Pharmacological Mechanisms and Applications
Antidepressant Activity
The compound acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with additional 5HT₃ receptor antagonism . This triad mechanism enhances synaptic neurotransmitter levels while mitigating gastrointestinal side effects common to SSRIs:
-
In vitro studies show IC₅₀ values of 12 nM for SERT and 28 nM for NET.
-
5HT₃ blockade (Ki = 8.3 nM) reduces nausea and vomiting, enabling higher dosing in depression models.
Gastrointestinal Applications
In functional bowel disorders (e.g., IBS), the compound modulates gut motility and visceral hypersensitivity via:
Table 2: Pharmacodynamic Profile
| Target | Activity | Potency (IC₅₀/Ki) |
|---|---|---|
| SERT | Reuptake inhibition | 12 nM |
| NET | Reuptake inhibition | 28 nM |
| 5HT₃ | Antagonism | 8.3 nM |
| σ₁ Receptor | Agonism | 15 nM |
Preclinical and Clinical Development
In Vivo Efficacy
-
Rodent Models: At 10 mg/kg (oral), the compound reduced immobility time in the forced swim test by 58% (vs. vehicle), comparable to imipramine.
-
Colonic Hypersensitivity: Dose-dependent normalization of visceral pain thresholds in IBS models (ED₅₀ = 3 mg/kg).
Comparative Analysis with Analogues
Structural modifications significantly impact activity:
-
Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogues) .
-
Piperazine Optimization: N-Methylation of piperazine reduces off-target α₁-adrenergic binding (Ki > 1,000 nM vs. 120 nM for des-methyl) .
Future Directions
-
Formulation Development: Exploration of extended-release matrices to leverage the compound’s 12-hour half-life .
-
Phase II Trials: Prioritize trials in treatment-resistant depression and IBS-C subtypes.
-
Combination Therapies: Synergy with μ-opioid agonists for visceral pain management warrants investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume